5-Bromo-3-(methylsulfanyl)-2-nitrophenol

Catalog No.
S14080143
CAS No.
M.F
C7H6BrNO3S
M. Wt
264.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-(methylsulfanyl)-2-nitrophenol

Product Name

5-Bromo-3-(methylsulfanyl)-2-nitrophenol

IUPAC Name

5-bromo-3-methylsulfanyl-2-nitrophenol

Molecular Formula

C7H6BrNO3S

Molecular Weight

264.10 g/mol

InChI

InChI=1S/C7H6BrNO3S/c1-13-6-3-4(8)2-5(10)7(6)9(11)12/h2-3,10H,1H3

InChI Key

YQCSKAJPHQUHGI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1[N+](=O)[O-])O)Br

5-Bromo-3-(methylsulfanyl)-2-nitrophenol is an organic compound characterized by its phenolic structure, which contains a bromine atom, a methylsulfanyl group, and a nitro group. The molecular formula of this compound is C7H8BrN2O3SC_7H_8BrN_2O_3S. This compound is notable for its potential applications in various fields, including organic synthesis and biological research. The presence of the methylsulfanyl and nitro substituents on the aromatic ring contributes to its unique chemical properties and reactivity.

  • Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
  • Substitution: The bromine atom can be replaced by other nucleophiles through substitution reactions, utilizing reagents like sodium methoxide or potassium thiolate.

These reactions allow for the modification of the compound, potentially leading to new derivatives with varied properties.

The biological activity of 5-Bromo-3-(methylsulfanyl)-2-nitrophenol has been explored in various studies. Its mechanism of action involves interactions with specific molecular targets, where the nitro group can participate in redox reactions. Additionally, the bromine and methylsulfanyl groups may influence the compound's binding affinity to proteins and enzymes. This interaction could modulate biological pathways, making it a candidate for studies related to enzyme inhibition and protein interactions.

The synthesis of 5-Bromo-3-(methylsulfanyl)-2-nitrophenol typically involves multiple steps:

  • Bromination: A suitable phenol derivative is brominated to introduce the bromine atom.
  • Nucleophilic Substitution: The methylsulfanyl group is introduced through a nucleophilic substitution reaction.
  • Nitration: The nitro group is added via nitration.

In industrial settings, these processes are optimized for large-scale production, employing automated systems and advanced analytical techniques to ensure high yield and purity.

5-Bromo-3-(methylsulfanyl)-2-nitrophenol has several applications:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: The compound is utilized in studies examining enzyme inhibition and protein interactions.
  • Industry: It finds use in producing dyes, pigments, and other specialty chemicals.

Studies on the interactions of 5-Bromo-3-(methylsulfanyl)-2-nitrophenol with biological macromolecules suggest that its nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components. This interaction could lead to various physiological effects, highlighting its potential as a bioactive compound.

Several compounds share structural similarities with 5-Bromo-3-(methylsulfanyl)-2-nitrophenol:

Compound NameStructureUnique Features
5-Bromo-3-methoxysalicylidene-2-furfurylamineContains a methoxy group instead of methylsulfanylDifferent electronic properties due to methoxy group
3-Nitrosalicylidene-2-furfurylamineLacks bromine but has a nitroso groupDifferent reactivity due to the presence of nitroso
5-(Methylsulfanyl)-2-nitroanilineSimilar methylsulfanyl and nitro groupsAniline structure leads to different reactivity

The uniqueness of 5-Bromo-3-(methylsulfanyl)-2-nitrophenol lies in its combination of both a methylsulfanyl group and a nitro group on the phenolic ring, which imparts distinct chemical reactivity and potential biological activity compared to these similar compounds .

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

262.92518 g/mol

Monoisotopic Mass

262.92518 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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